

Application Notes: CMV pp65 (415-429) for Intracellular Cytokine Staining

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Compound of Interest

Compound Name: CMV pp65 (415-429)

Cat. No.: B15565240

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Introduction

Cytomegalovirus (CMV) is a ubiquitous herpesvirus that establishes lifelong latency after primary infection. In immunocompromised individuals, such as transplant recipients, CMV reactivation can lead to significant morbidity and mortality[1][2]. The cellular immune response, particularly T-cell activity, is crucial for controlling CMV replication[3][4]. Intracellular Cytokine Staining (ICS) is a powerful flow cytometry-based technique used to identify and quantify antigen-specific T cells by measuring their cytokine production following in vitro stimulation[5][6]. The CMV phosphoprotein 65 (pp65) is an immunodominant target for both CD4+ and CD8+ T-cell responses, making it an ideal antigen for stimulating T cells in these assays[3][7][8].

The peptide sequence corresponding to amino acids 415-429 of the pp65 protein (Sequence: TPRVTGGGAM) is a well-characterized epitope, often used as a control peptide in cellular immunity assays[9]. It is particularly known to be presented by the HLA-B7 molecule to CD8+ T cells[10][11]. Its use, either individually or as part of a broader pp65 peptide pool, allows for the precise measurement of CMV-specific T-cell frequency and function.

Principle of the Assay

The ICS assay involves stimulating peripheral blood mononuclear cells (PBMCs) with the **CMV pp65 (415-429)** peptide. T cells that recognize the peptide presented by antigen-presenting cells (APCs) become activated and begin producing cytokines. A protein transport inhibitor, such as Brefeldin A or Monensin, is added to block the secretion of these cytokines, causing them to accumulate within the cell[6][12]. Following stimulation, cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) to identify T-cell populations. Subsequently, the cells are fixed and permeabilized to allow intracellular staining with fluorescently-labeled antibodies against specific cytokines like Interferon-gamma (IFN- γ), Tumor Necrosis Factor-alpha (TNF- α), and Interleukin-2 (IL-2). The percentage of T cells producing specific cytokines in response to the pp65 peptide can then be quantified using a flow cytometer[13].

Applications

- Immune Monitoring: Assessing CMV-specific T-cell immunity in transplant recipients to predict the risk of CMV reactivation and guide antiviral therapy[1][2][14].
- Vaccine Development: Evaluating the immunogenicity of CMV vaccine candidates by measuring the magnitude and quality of the T-cell responses they induce[7].
- Immunotherapy Research: Monitoring the persistence and function of adoptively transferred CMV-specific T cells[5][15][16].
- Diagnostics: As a component of commercially available assays to measure CMV-specific cell-mediated immunity[1][13].

Quantitative Data Summary

Several studies have established cutoff values for CMV-specific T-cell frequencies measured by ICS that correlate with immune protection against clinically significant CMV events. These values can help clinicians in risk stratification and management decisions.

T-Cell Subset	Cytokine	Cutoff Value (%)	Predictive Value	Study Population
CD4+	IFN- γ	> 0.22	85% PPV, 67% NPV for protection	Transplant recipients and others[2][17]
CD4+	IFN- γ	> 0.26	90% PPV, 86% NPV for protection	Transplant recipients and others[1]
CD8+	IFN- γ	\geq 0.395	86.4% Sensitivity, 54.6% Specificity for protection	Kidney Transplant Recipients[14]

PPV: Positive Predictive Value; NPV: Negative Predictive Value.

Protocols

Protocol 1: Intracellular Cytokine Staining for CMV pp65-Specific T-Cells

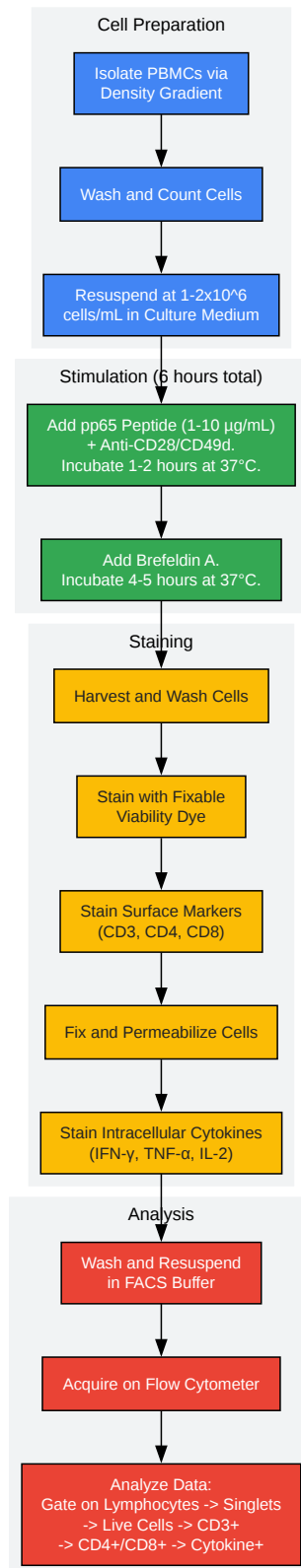
This protocol details the steps for identifying CMV pp65-specific T cells from human PBMCs based on their production of IFN- γ and TNF- α .

1. Materials and Reagents

- Cells: Freshly isolated or cryopreserved human PBMCs.
- Peptide: **CMV pp65 (415-429)** peptide (e.g., MedchemExpress HY-P10660), reconstituted in DMSO and then diluted in culture medium.
- Culture Medium: RPMI 1640 with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Controls:
 - Negative Control: Unstimulated cells (medium/vehicle only).

- Positive Control: Staphylococcal enterotoxin B (SEB) or a CEF peptide pool.
- Antibodies (Fluorochrome-conjugated):
 - Surface: Anti-CD3, Anti-CD4, Anti-CD8.
 - Intracellular: Anti-IFN- γ , Anti-TNF- α , Anti-IL-2.
 - Viability Dye: Fixable viability dye to exclude dead cells.
- Reagents:
 - Protein Transport Inhibitor: Brefeldin A (10 $\mu\text{g}/\text{mL}$)[5].
 - Co-stimulatory antibodies: Anti-CD28 and Anti-CD49d (1 $\mu\text{g}/\text{mL}$ each).
 - FACS Buffer: PBS with 2% FBS and 0.05% sodium azide.
 - Fixation/Permeabilization Buffer Kit (e.g., BD Cytotfix/Cytoperm™)[6].

2. Experimental Workflow



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Fig 1. Experimental workflow for Intracellular Cytokine Staining (ICS).

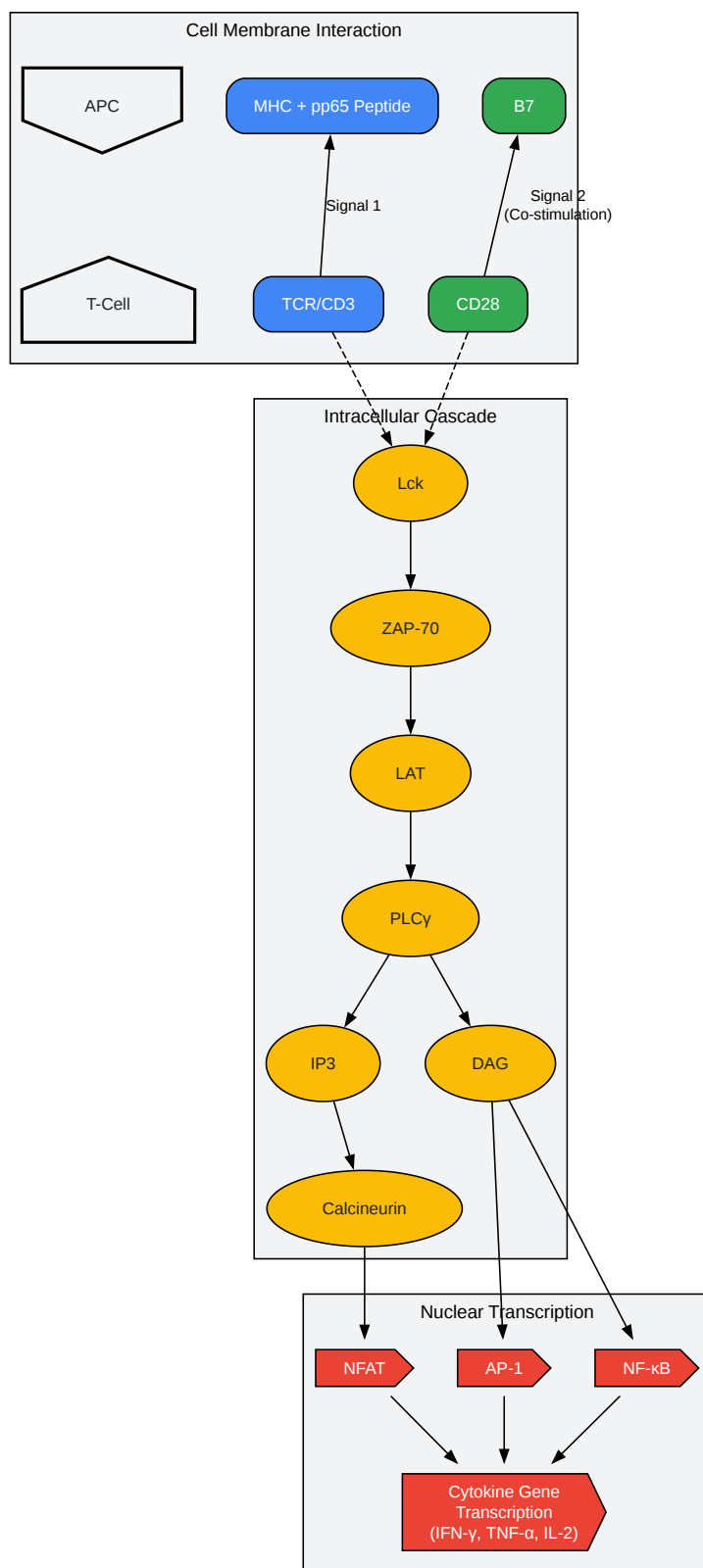
3. Step-by-Step Procedure

- Cell Preparation:
 - Isolate PBMCs from whole blood using a density gradient (e.g., Ficoll-Paque).
 - Wash the cells twice with PBS or culture medium.
 - Perform a cell count and viability assessment (e.g., using trypan blue).
 - Resuspend cells at a concentration of $1-2 \times 10^6$ cells/mL in complete culture medium.
- Peptide Stimulation:
 - Add 1 mL of the cell suspension to 5 mL FACS tubes or wells of a 24-well plate[12].
 - To appropriate tubes, add the **CMV pp65 (415-429)** peptide to a final concentration of 1-10 $\mu\text{g/mL}$ [12]. Include negative and positive controls in separate tubes.
 - Add co-stimulatory antibodies anti-CD28 and anti-CD49d (1 $\mu\text{g/mL}$ each) to all stimulation tubes.
 - Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
 - Add Brefeldin A (final concentration 10 $\mu\text{g/mL}$) to all tubes to block cytokine secretion.
 - Incubate for an additional 4-6 hours at 37°C[12].
- Surface Marker Staining:
 - Harvest the cells by centrifugation.
 - Wash the cells with FACS buffer.
 - If using a viability dye, stain the cells according to the manufacturer's protocol.
 - Add the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD3, CD4, CD8).

- Incubate for 30 minutes at 4°C in the dark[12].
- Wash the cells twice with FACS buffer.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in fixation buffer and incubate for 20 minutes at room temperature in the dark[12].
 - Wash the cells with permeabilization buffer.
- Intracellular Cytokine Staining:
 - Resuspend the fixed and permeabilized cells in permeabilization buffer containing the cocktail of fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN- γ , TNF- α).
 - Incubate for 30 minutes at room temperature in the dark[12].
- Acquisition and Analysis:
 - Wash the cells twice with permeabilization buffer and finally resuspend in FACS buffer.
 - Acquire the samples on a flow cytometer as soon as possible. Fixed cells may be stored at 4°C for up to a week if necessary[8].
 - Analyze the data using appropriate software (e.g., FlowJo, FCS Express). The frequency of cytokine-producing cells is calculated by subtracting the frequencies in unstimulated samples from those of the pp65-stimulated samples[18].

T-Cell Activation Pathway

Upon recognition of the CMV pp65 peptide presented by an Antigen Presenting Cell (APC), T cells initiate a signaling cascade that leads to cytokine gene transcription and production.



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Fig 2. Simplified T-cell activation signaling pathway via pp65 peptide recognition.

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